((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
The compound ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a bicyclic organic molecule featuring a hybrid scaffold of azabicyclo[3.2.1]octane, thiazole, imidazole, and pyrrole moieties. Its stereochemistry (1R,5S) and substitution pattern confer unique physicochemical and pharmacological properties. This structural complexity aligns with pharmacophores seen in kinase inhibitors or antimicrobial agents, though specific biological data for this compound remain undisclosed in publicly accessible literature.
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-17(26-19(21-13)22-7-2-3-8-22)18(25)24-14-4-5-15(24)11-16(10-14)23-9-6-20-12-23/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFMRELPSMITBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic octane system, followed by the introduction of the imidazole, pyrrole, and thiazole rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of reagents and solvents would be tailored to ensure safety, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, three analogs with overlapping structural features are analyzed (Table 1):
Key Observations:
Core Structure Flexibility : The target compound’s azabicyclo[3.2.1]octane core differs from the azabicyclo[4.2.0]octene in cephalosporin analogs , which impacts ring strain and target selectivity.
Heterocyclic Substituents : Unlike the tetrazole and thiadiazole in ’s compound, the target’s imidazole and pyrrole groups may enhance binding to metalloenzymes or receptors requiring π-π interactions .
Solubility and Stability : The methylsulfonyl group in the analog from suggests improved aqueous solubility compared to the target’s methyl-pyrrole substituent, which could increase lipophilicity.
Research Findings and Hypotheses
- Stereochemical Influence : The (1R,5S) configuration in the target compound likely restricts rotational freedom, optimizing binding pocket complementarity—a feature critical in enantioselective drug design.
- Metabolic Stability : The imidazole moiety may confer resistance to oxidative metabolism compared to tetrazole-containing analogs, which are prone to glucuronidation .
- Target Hypotheses: Based on structural analogs, plausible targets include: Kinases: Thiazole and imidazole motifs are common in kinase inhibitors (e.g., imatinib analogs).
Biological Activity
The compound ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 371.5 g/mol. It features an imidazole ring, an azabicyclo structure, and a thiazole moiety, which contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as an inhibitor of the KRas G12D mutation associated with various cancers. The imidazole moiety is known for its ability to mimic histidine residues in proteins, potentially influencing enzyme activity and receptor binding.
Key Biological Activities
- Cancer Inhibition : The compound shows promise in targeting KRas mutations, which are prevalent in many cancers.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
- Neuropharmacological Effects : The structural components may interact with neurotransmitter systems, indicating possible uses in neuropharmacology.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Imidazole + Bicyclic | KRas Inhibition | |
| Compound B | Thiazole + Imidazole | Antimicrobial | |
| Compound C | Bicyclic + Pyridine | Neuroprotective |
Case Studies
Several studies have evaluated the biological activity of imidazole-containing compounds similar to the target compound:
-
Study on KRas Inhibition :
- A study evaluated the efficacy of various imidazole derivatives against KRas G12D mutations.
- Results indicated that compounds with structural similarities to our target showed significant inhibitory effects.
-
Antimicrobial Activity Assessment :
- Research on related thiazole derivatives revealed potent antimicrobial activity against standard bacterial strains.
- Compounds were tested using Minimum Inhibitory Concentration (MIC) assays, demonstrating effectiveness against resistant strains.
-
Neuropharmacological Evaluation :
- Investigations into azabicyclo compounds highlighted their potential in modulating neurotransmitter systems.
- Behavioral assays indicated improvements in models of anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
